Cas no 1807912-26-0 ((2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile)
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1807912-26-0
- EN300-1697326
- rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
- (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
- (2S,3S)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
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- Inchi: 1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m1/s1
- InChI Key: HHBHIXXUERQSOC-CJNGLKHVSA-N
- SMILES: O=C1C[C@H](C#N)[C@@H](C2C=NN(CC3C=CC=CC=3)C=2)N1C
Computed Properties
- Exact Mass: 280.13241115g/mol
- Monoisotopic Mass: 280.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.9Ų
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1697326-0.05g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 0.05g |
$166.0 | 2023-09-20 | |
| Enamine | EN300-1697326-0.1g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 0.1g |
$248.0 | 2023-09-20 | |
| Enamine | EN300-1697326-0.25g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 0.25g |
$353.0 | 2023-09-20 | |
| Enamine | EN300-1697326-0.5g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 0.5g |
$557.0 | 2023-09-20 | |
| Enamine | EN300-1697326-1.0g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 1g |
$714.0 | 2023-06-04 | |
| Enamine | EN300-1697326-2.5g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 2.5g |
$1399.0 | 2023-09-20 | |
| Enamine | EN300-1697326-5.0g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 5g |
$2070.0 | 2023-06-04 | |
| Enamine | EN300-1697326-10.0g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 10g |
$3069.0 | 2023-06-04 | |
| Enamine | EN300-1697326-1g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 1g |
$714.0 | 2023-09-20 | |
| Enamine | EN300-1697326-5g |
rac-(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, trans |
1807912-26-0 | 95% | 5g |
$2070.0 | 2023-09-20 |
(2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Introduction to (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile (CAS No. 1807912-26-0)
The compound (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, identified by its CAS number 1807912-26-0, is a sophisticated molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of chiral centers at the (2S,3S) positions contributes to its complex stereochemistry, which is a critical factor in determining its biological activity and interactions with biological targets.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from complex molecular frameworks. The pyrrolidine core in this compound is particularly noteworthy, as it is a privileged scaffold that has been extensively explored in medicinal chemistry. Pyrrolidine derivatives are known for their ability to modulate various biological pathways, making them attractive candidates for drug discovery. The specific substitution pattern in (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile enhances its potential as a pharmacophore, enabling it to interact with biological targets in a highly specific manner.
The benzylpyrazole moiety is another key feature of this compound that contributes to its pharmacological profile. Pyrazole derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety into the pyrrolidine backbone creates a multifaceted structure that can potentially exhibit a broad spectrum of biological activities. This makes (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile a promising candidate for further investigation in the development of new drugs.
One of the most compelling aspects of this compound is its stereochemical complexity. The presence of multiple chiral centers allows for the exploration of enantiomeric and diastereomeric relationships, which can significantly influence its biological activity. In drug discovery, the stereochemistry of a molecule is often a critical determinant of its efficacy and safety. Therefore, understanding the three-dimensional structure and conformational dynamics of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is essential for optimizing its pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have provided powerful tools for studying the structural and dynamic properties of complex molecules like this one. These techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. By leveraging these computational methods, scientists can gain valuable insights into the mechanism of action of (2S,3S)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, which can accelerate the drug discovery process.
In addition to computational studies, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the structure of this compound. These techniques provide high-resolution structural information that can be used to validate computational models and refine our understanding of its molecular architecture. By combining computational and experimental methods, researchers can obtain a comprehensive view of the structure-property relationships that govern the biological activity of (2S,3S)-2-(1-Benzylpyrazol-4-yll)-1-methyl-5 oxopyrrolidine - 3 - carbonitrile.
The nitrile group present in the molecular structure of this compound also plays a significant role in its pharmacological properties. Nitrile groups are known to be bioisosteres of carboxylic acids and amides, and they can influence both the solubility and binding affinity of a molecule. The presence of this functional group in (2S,3S)-2-(1-Benzylpyrazol - 4 - yl) - 1 - methyl - 5 - oxopyrrolidine - 3 - carbonitrile suggests that it may exhibit unique interactions with biological targets compared to related compounds lacking this group.
Given its complex structure and multifaceted functional groups, (2S,3S)-2-(1-Benzylpyrazol - 4 - yl) - 1 - methyl - 5 - oxopyrrolidine - 3 - carbonitrile represents an intriguing subject for further research in medicinal chemistry. Its potential as a lead compound for drug development has not yet been fully explored, but preliminary studies suggest that it may have significant therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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